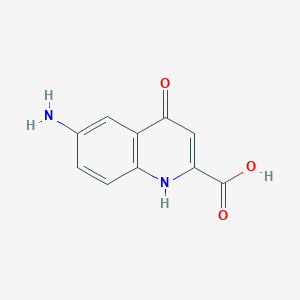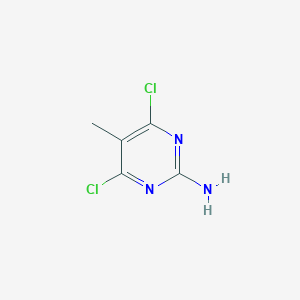![molecular formula C6H8N4O4S B112999 Sulfate d'hydrogène de 4-amino-7H-pyrrolo[2,3-d]pyrimidine CAS No. 769951-32-8](/img/structure/B112999.png)
Sulfate d'hydrogène de 4-amino-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds that have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the acid-catalyzed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Applications De Recherche Scientifique
Inhibiteurs de kinase multicibles et inducteurs d'apoptose
Ce composé a été utilisé dans le développement d'inhibiteurs de kinase ciblés (TKI) plus puissants et plus efficaces. Plus précisément, des dérivés halogénés de ce composé ont été synthétisés et ont montré des effets cytotoxiques prometteurs contre différentes lignées cellulaires cancéreuses . L'un des composés, à savoir 5k, est apparu comme un inhibiteur puissant, présentant une activité significative contre les enzymes EGFR, Her2, VEGFR2 et CDK2 .
Agents antituberculeux
Le composé a été étudié comme agent antituberculeux potentiel. Une bibliothèque de dérivés de 7H-Pyrrolo[2,3-d]pyrimidine a été synthétisée et leurs relations structure-activité ont été étudiées. Certains de ces composés ont montré une activité in vitro contre la souche de Mycobacterium tuberculosis avec rapporteur GFP .
Inhibiteurs de HPK1
Le composé a été utilisé dans le développement d'inhibiteurs puissants de HPK1, une protéine kinase impliquée dans les réponses immunitaires. L'un des dérivés de ce composé a montré une activité inhibitrice puissante contre HPK1 .
Inhibiteurs de la production d'oxyde nitrique
Le composé a été utilisé dans le développement de nouveaux inhibiteurs de la production d'oxyde nitrique. Certains des dérivés de ce composé n'ont pas affecté la prolifération cellulaire et leur inhibition de la production de NO n'était pas liée à la viabilité cellulaire .
Mécanisme D'action
Target of Action
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate has been studied for its potential as an antitubercular agent . It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . Additionally, it has been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis . In the case of kinases, it binds to the enzymes, inhibiting their activity and thus affecting the signaling pathways they are involved in .
Biochemical Pathways
Its inhibition of kinases suggests that it may affect various signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
It has been noted that potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . In the context of cancer, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Analyse Biochimique
Biochemical Properties
It is known that similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is a key effector in various signaling pathways and plays an important role in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Cellular Effects
Similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For instance, one derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Molecular Mechanism
Studies on similar 7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown that they can inhibit PAK4 at the molecular level . These inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance that should be stored at -20° C .
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466926 | |
| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769951-32-8 | |
| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)













